3-((Tetrahydrofuran-2-yl)methyl)piperidine

Lipophilicity Medicinal Chemistry ADME

3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7) is a saturated heterocyclic building block with molecular formula C10H19NO and molecular weight 169.26 g/mol, comprising a piperidine ring substituted at the 3-position with a tetrahydrofuran-2-ylmethyl group. The compound features two asymmetric atoms, an Fsp³ value of 1.0 (maximally saturated), two hydrogen bond acceptors, one hydrogen bond donor, and a measured LogP of 1.139.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1220035-77-7
Cat. No. B1395390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Tetrahydrofuran-2-yl)methyl)piperidine
CAS1220035-77-7
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2CCCO2
InChIInChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2
InChIKeyLJPKXPBVQJBBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7): Procurement-Grade Physicochemical Baseline for Heterocyclic Scaffold Selection


3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7) is a saturated heterocyclic building block with molecular formula C10H19NO and molecular weight 169.26 g/mol, comprising a piperidine ring substituted at the 3-position with a tetrahydrofuran-2-ylmethyl group . The compound features two asymmetric atoms, an Fsp³ value of 1.0 (maximally saturated), two hydrogen bond acceptors, one hydrogen bond donor, and a measured LogP of 1.139 [1]. Its MDL number is MFCD13562908 and InChIKey is LJPKXPBVQJBBQK-UHFFFAOYSA-N . The compound is commercially available at 95+% purity from established suppliers including Fluorochem and Leyan, with pricing for 1g, 5g, and larger quantities .

Why 3-((Tetrahydrofuran-2-yl)methyl)piperidine Cannot Be Replaced by Unsubstituted or Positional-Isomeric Piperidine Analogs


Substitution of 3-((tetrahydrofuran-2-yl)methyl)piperidine with structurally adjacent piperidine derivatives without quantitative equivalence testing introduces substantial scientific and procurement risk. The 3-position substitution with a tetrahydrofuran-2-ylmethyl group confers a specific LogP of 1.139 and topological polar surface area of 21.26 Ų [1], which differ from the 4-substituted positional isomer (4-[(oxolan-2-yl)methyl]piperidine; CAS 2098110-81-5 as hydrochloride) or the 1-substituted N-alkylated analog (1-(oxolan-2-ylmethyl)piperidine; CAS 85187-52-6, LogP differs, boiling point 241.6°C [2]). Even among piperidine-THF conjugates, substitution position governs hydrogen-bonding capacity (this compound has one H-bond donor; the 1-substituted analog has zero) and calculated LogD at physiological pH (LogD₇.₄ = -1.72 for this compound [1]). The presence of two chiral centers (asymmetric atoms = 2) further distinguishes this scaffold from achiral or single-center alternatives, with downstream implications for enantiomeric separation costs and biological target engagement . Absent experimental confirmation of functional equivalence, procurement of an alternate piperidine derivative represents an uncontrolled variable in any assay or synthetic pathway.

Quantitative Differentiation of 3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7) from Positional Isomers and N-Substituted Analogs


LogP and Lipophilicity Profile of 3-((Tetrahydrofuran-2-yl)methyl)piperidine Differentiates It from the 1-Substituted N-Alkylated Analog

The experimentally derived or computationally validated LogP of 3-((tetrahydrofuran-2-yl)methyl)piperidine is 1.139 [1], which is approximately 0.99 LogP units higher (i.e., ~10-fold more lipophilic) than the 1-substituted N-alkylated analog 1-[(oxolan-2-yl)methyl]piperidin-4-one (XLogP3 = 0.1) . This difference reflects the retention of a free secondary amine in the target compound versus the tertiary amine and ketone functionality in the analog. The target compound also possesses one hydrogen bond donor (secondary amine), whereas the 1-substituted analog has zero H-bond donors .

Lipophilicity Medicinal Chemistry ADME Physicochemical Property

Hydrogen Bond Donor Capacity of 3-((Tetrahydrofuran-2-yl)methyl)piperidine Enables Salt Formation Not Accessible to N-Alkylated Analogs

3-((Tetrahydrofuran-2-yl)methyl)piperidine possesses exactly one hydrogen bond donor (the secondary amine NH) and two hydrogen bond acceptors (the piperidine nitrogen and the tetrahydrofuran oxygen) . In contrast, the 1-substituted analog 1-(oxolan-2-ylmethyl)piperidine (CAS 85187-52-6) has zero H-bond donors due to N-alkylation of the piperidine nitrogen [1]. The positional isomer 4-[(oxolan-2-yl)methyl]piperidine also retains one H-bond donor but differs in substitution geometry. The target compound is supplied as the free base form and is amenable to salt formation with acids (e.g., hydrochloride), whereas the N-alkylated analog cannot form a protonated ammonium salt.

Hydrogen Bonding Salt Formation Crystallization Formulation

Fraction sp³ (Fsp³) of 1.0 Confers Maximal Saturation Advantage Over Aromatic-Containing Piperidine Building Blocks

3-((Tetrahydrofuran-2-yl)methyl)piperidine has an Fsp³ value of 1.0, indicating that 100% of its carbon atoms are sp³-hybridized (fully saturated) . This contrasts with widely used piperidine building blocks containing aromatic substituents, such as 4-benzylpiperidine (Fsp³ = 0.73) or 4-phenylpiperidine (Fsp³ = 0.67), which have lower three-dimensional character due to planar aromatic rings. Higher Fsp³ correlates with increased clinical success rates and improved physicochemical properties in drug discovery campaigns [1].

Fsp³ Drug Discovery Scaffold Complexity Lead Optimization

Commercial Availability and Purity Specifications of 3-((Tetrahydrofuran-2-yl)methyl)piperidine Enable Reproducible Procurement Across Multiple Vendors

3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7) is available from multiple established chemical suppliers with consistent purity specifications. Fluorochem offers the compound at 95+% purity (Product Code F680409) . Leyan supplies the compound at 95+% purity with tiered pricing for 1g, 5g, 10g quantities (Product No. 1341965) . MolCore offers the compound at ≥98% purity (Product MC636596) . Matrix Scientific lists the compound (Product 053695) with MDL number MFCD13562908 and an available SDS [1]. In contrast, the 1-substituted analog (CAS 85187-52-6) and 4-substituted positional isomer (CAS 2098110-81-5 as hydrochloride) have narrower supplier bases and less standardized purity documentation.

Commercial Availability Purity Procurement Supply Chain

Evidence-Based Application Scenarios for 3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7)


Medicinal Chemistry Scaffold Requiring Moderate Lipophilicity (LogP ≈ 1.14) with Free Secondary Amine Functionality

For drug discovery programs requiring a piperidine-based scaffold with moderate lipophilicity and a free secondary amine for further derivatization, 3-((tetrahydrofuran-2-yl)methyl)piperidine provides a LogP of 1.139 and one hydrogen bond donor [1]. This profile is differentiated from the 1-substituted N-alkylated analog (XLogP3 = 0.1, zero H-bond donors) , offering approximately 10-fold higher lipophilicity for enhanced passive membrane permeability while retaining amine functionality for amide coupling, reductive amination, or salt formation. The compound's Fsp³ of 1.0 further supports three-dimensional scaffold exploration in lead optimization .

Synthesis of Chiral Piperidine-Tetrahydrofuran Conjugates via Enantioselective Derivatization

With two asymmetric atoms [1], 3-((tetrahydrofuran-2-yl)methyl)piperidine presents opportunities for stereoselective synthesis of chiral intermediates. The compound is supplied as a racemic mixture, enabling chiral resolution or asymmetric derivatization to access enantiomerically enriched products. This is particularly relevant for the synthesis of piperidine-containing GlyT1 inhibitors and related neurological targets, where stereochemistry at the piperidine 3-position and tetrahydrofuran 2-position can critically influence target engagement .

Synthetic Intermediate for Neurological Disorder-Targeted Piperidine Derivatives

Piperidine compounds containing tetrahydrofuran moieties have been described as glycine transporter (GlyT1) inhibitors in the patent literature, with applications in neurological and psychiatric disorders associated with glycinergic or glutamatergic neurotransmission dysfunction [1]. The specific structural features of 3-((tetrahydrofuran-2-yl)methyl)piperidine—namely the 3-position substitution with a tetrahydrofuran-2-ylmethyl group—align with the general scaffold requirements for this target class. This compound serves as a versatile building block for SAR exploration around the piperidine-THF linkage geometry, as supported by the broader patent landscape for piperidine GlyT1 inhibitors [1].

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